3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea
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Overview
Description
3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is a complex organic compound featuring an adamantane core and a tetrahydropyran-thioethyl side chain
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The adamantane core can undergo substitution reactions, particularly at the bridgehead positions, using reagents like halogens or organometallic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of adamantane derivatives on biological systems.
Medicine: Possible applications in drug development due to the unique structural features of the adamantane core.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not well-documented. the adamantane core is known to interact with various molecular targets, potentially affecting pathways related to cell signaling and membrane stability. The tetrahydropyran-thioethyl side chain may also contribute to the compound’s overall activity by interacting with different biological molecules .
Comparison with Similar Compounds
Similar compounds include other adamantane derivatives and urea-based molecules. Compared to these, 3-(Adamantan-1-yl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea is unique due to the presence of both the adamantane core and the tetrahydropyran-thioethyl side chain, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(oxan-4-ylsulfanyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2S/c21-17(19-3-6-23-16-1-4-22-5-2-16)20-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-16H,1-12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKBQEGBWDJVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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